molecular formula C11H16N2 B12831653 4-((3-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole

4-((3-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole

Cat. No.: B12831653
M. Wt: 176.26 g/mol
InChI Key: BAQHMGKQTJNVFK-UHFFFAOYSA-N
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Description

4-((3-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole: is an organic compound characterized by a cyclohexene ring substituted with a methyl group and a methylene bridge connecting to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole typically involves the following steps:

    Formation of the Cyclohexene Intermediate: The starting material, 3-methylcyclohex-2-en-1-one, can be synthesized through the aldol condensation of acetone and methyl vinyl ketone, followed by cyclization.

    Methylation: The cyclohexene intermediate undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Imidazole Formation: The final step involves the reaction of the methylated cyclohexene with imidazole in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction of the imidazole ring can yield saturated imidazoline derivatives.

  • Substitution

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

5-[(3-methylcyclohex-2-en-1-yl)methyl]-1H-imidazole

InChI

InChI=1S/C11H16N2/c1-9-3-2-4-10(5-9)6-11-7-12-8-13-11/h5,7-8,10H,2-4,6H2,1H3,(H,12,13)

InChI Key

BAQHMGKQTJNVFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1)CC2=CN=CN2

Origin of Product

United States

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